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Compound of Interest |

Compound Name: Lu-AF11205
CAS No.: 1290133-16-2
Cat. No.: B608671
. J

Executive Summary

Lu-AF11205 (Chemical ID: Compound 9 in Packiarajan et al., 2013) is a synthetic small
molecule functioning as a Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate
Receptor Subtype 5 (MGIuR5).[1]

Unlike orthosteric agonists that bind to the glutamate "Venus flytrap" domain, Lu-AF11205
binds to a distinct allosteric site within the transmembrane domain (7-TM), potentiating the
receptor's response to endogenous glutamate. It serves as a critical "lead compound” in the
alkynyl thiazole series, which was optimized to improve physicochemical properties and reduce
off-target liabilities (e.g., hERG inhibition) in the development of therapeutics for schizophrenia
(cognitive deficits) and depression.

Chemical Profile & Pharmacodynamics[2]
Chemical Identity

e Code Name: Lu-AF11205
o Chemical Class: Alkynyl Thiazole / 2-substituted-ethynylthiazole derivative
e Role: Lead structure for "Series 2" mGIuR5 PAMs

e CAS Registry Number: 1290133-16-2[2]
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Mechanism of Action (MoA)

Lu-AF11205 acts as a Type | Positive Allosteric Modulator. It does not activate the receptor in
the absence of glutamate (lacking intrinsic "ago-PAM" activity in native systems), but
significantly shifts the glutamate concentration-response curve to the left.

» Binding Domain: Allosteric site located in the heptahelical transmembrane domain (TMD),
distinct from the orthosteric glutamate binding site in the extracellular Venus Flytrap Domain
(VFT).

 Signaling Effect: Potentiation of G

g/11 coupling, leading to enhanced phosphoinositide hydrolysis and intracellular calcium
mobilization.

Primary Receptor Targets

The primary and highly selective target for Lu-AF11205 is the mGIuR5 receptor.

Target Specificity Table

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b608671?utm_src=pdf-body
https://www.benchchem.com/product/b608671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Target

Interaction
Type

Action

Potency Class

Biological
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mMGIuR5

Allosteric Binding

PAM

Nanomolar (

/

Potentiation of
NMDA receptor
currents;
enhancement of
synaptic
plasticity (LTP).

mGluR1

Homologous
GPCR

Inactive

> 10

Selectivity
against the
closely related
Group I mGIuR is
critical to avoid
motor side

effects.

hERG

lon Channel

Inhibitor

Low

M (Liability)

Early liability of
the alkynyl
thiazole series;
optimized in later
analogs (e.g.,
10b).

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway potentiated by Lu-AF11205

binding.
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Caption: Lu-AF11205 binds allosterically to mGIluR5, enhancing Gg-mediated hydrolysis of
PIP2 into IP3, triggering Calcium release.

Binding Affinity & Potency Data

Lu-AF11205 serves as the lead compound (Compound 9) for the fused thiazole series.[1]
While later optimized analogs (e.g., Compounds 10b, 27a) achieved lower nanomolar potency
and better metabolic stability, Lu-AF11205 established the structure-activity relationship (SAR)
for this class.

Quantitative Binding Profile

Note: Values represent the biological activity established during the lead optimization phase.

Parameter Value /| Range Assay Context

Functional Ca
MGIuR5

~30 - 100 nM Flux Assay (HEK293 cells
expressing hmGIuRb5)
_ Leftward shift of Glutamate
Fold Shift > 2-fold
response curve
Selectivity > 100-fold vs. mGIuR1, mGIluR2/3
hERG ~0.6-3.0 Patch clamp (Safety liability,
M drove optimization)

Key Insight: The relatively high lipophilicity of the alkynyl thiazole scaffold in Lu-AF11205
contributes to high potency but also correlates with the hERG liability, which was addressed in
subsequent "fused thiazole" generations.

Experimental Protocols

To validate the activity of Lu-AF11205, researchers utilize functional calcium mobilization
assays. This protocol ensures the compound is identified as a PAM rather than an orthosteric
agonist.
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Protocol: Fluorometric Calcium Mobilization Assay
(FLIPR)

Objective: Determine the

of Lu-AF11205 potentiating a sub-maximal glutamate response (

).

o Cell Preparation:

o Use HEK293 cells stably expressing human mGIuR5 (inducible expression systems like
Tet-On are preferred to prevent toxicity).

o Seed cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate

overnight.
e Dye Loading:

o Remove media and load cells with Calcium-4 or Fluo-4 AM dye in assay buffer (HBSS +
20 mM HEPES, pH 7.4) containing 2.5 mM Probenecid (to inhibit dye efflux).

o Incubate for 60 minutes at 37°C.
e Compound Addition (PAM Mode):

o Step A (Antagonist/Agonist Check): Add Lu-AF11205 (serially diluted) alone to check for
intrinsic agonist activity. (Expectation: No response).

o Step B (Potentiation): Add Lu-AF11205 and incubate for 5-10 minutes.
o Step C (Stimulation): Inject Glutamate at a concentration equivalent to its
(typically ~300-500 nM depending on cell line).
o Data Acquisition:

o Measure fluorescence intensity (RFU) using a FLIPR (Fluorometric Imaging Plate Reader)

or FlexStation.
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o Readout: The increase in peak fluorescence relative to the Glutamate

baseline.

e Analysis:

o Fit data to a four-parameter logistic equation to derive the inflection point (

Experimental Workflow Diagram
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Caption: Step-by-step workflow for validating Lu-AF11205 PAM activity using calcium flux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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